Methyl 2-amino-3-(aminooxy)propanoate
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Overview
Description
Methyl 2-amino-3-(aminooxy)propanoate is a chemical compound with the molecular formula C4H10N2O3 It is a derivative of serine, where the hydroxyl group is replaced by an aminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(aminooxy)propanoate typically involves the reaction of serine derivatives with hydroxylamineThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(aminooxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-3-(aminooxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of aminooxy-containing compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable oxime linkages with carbonyl groups in proteins, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an aminooxy group.
Methyl 2-amino-3-(methylamino)propanoate: Contains a methylamino group instead of an aminooxy group.
Uniqueness
Methyl 2-amino-3-(aminooxy)propanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific biochemical and synthetic applications .
Biological Activity
Methyl 2-amino-3-(aminooxy)propanoate, also known as an aminooxy compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and an aminooxy functional group, which contribute to its biological activities. The molecular formula is C4H9N3O3, and it possesses a molecular weight of approximately 145.13 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The aminooxy group can form reversible covalent bonds with carbonyl-containing compounds, which plays a critical role in enzyme inhibition and modulation of metabolic pathways.
Enzyme Inhibition
- Aminotransferases : Research indicates that this compound acts as an inhibitor for several aminotransferases, which are crucial for amino acid metabolism. For instance, studies have shown that it can significantly reduce the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), both of which are key enzymes involved in amino acid transamination processes .
- Histone Modifications : The compound has been implicated in influencing histone modifications, which are essential for gene regulation. By affecting histone acetylation and methylation states, it may alter gene expression profiles associated with various diseases, including cancer .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells (MIAPaCa-2). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral properties, potentially through its effects on viral replication mechanisms .
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on MIAPaCa-2 pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating potent inhibitory effects at low concentrations (approximately 10 µM) .
- Aminotransferase Inhibition : In a comparative study involving various aminooxy compounds, this compound was found to be more effective than its analogs in inhibiting ALT activity, highlighting its potential as a therapeutic agent for liver-related disorders .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C4H10N2O3 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl 2-amino-3-aminooxypropanoate |
InChI |
InChI=1S/C4H10N2O3/c1-8-4(7)3(5)2-9-6/h3H,2,5-6H2,1H3 |
InChI Key |
HHNCSOBCRULFAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CON)N |
Origin of Product |
United States |
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